1-(Pyrrolidine-3-carbonyl)piperidin-4-ol

Description

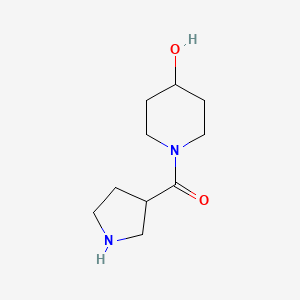

1-(Pyrrolidine-3-carbonyl)piperidin-4-ol is a bicyclic organic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a pyrrolidine-3-carbonyl moiety attached to the nitrogen atom. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl and carbonyl groups) and conformational flexibility due to the fused heterocyclic rings.

Propriétés

IUPAC Name |

(4-hydroxypiperidin-1-yl)-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-9-2-5-12(6-3-9)10(14)8-1-4-11-7-8/h8-9,11,13H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDDDKWAKGBBAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Structural Features and Physicochemical Properties

The table below highlights key structural and molecular differences between 1-(Pyrrolidine-3-carbonyl)piperidin-4-ol and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |

|---|---|---|---|---|

| This compound | C₁₀H₁₇N₂O₂ | 197.26* | Pyrrolidine-3-carbonyl, piperidin-4-ol | Dual hydrogen-bond donors (OH and CONH), moderate lipophilicity |

| 1-[(6-Chloropyridin-3-yl)carbonyl]piperidin-4-ol | C₁₁H₁₃ClN₂O₂ | 240.69 | Chloropyridinyl carbonyl | Electron-withdrawing Cl enhances lipophilicity; pyridine enables π-π stacking |

| 1-(Pyridin-3-yl)piperidin-4-ol | C₁₀H₁₄N₂O | 178.23 | Pyridin-3-yl | Aromatic N enhances basicity; lacks carbonyl, reducing H-bond capacity |

| 1-[(Thiophen-3-yl)methyl]piperidin-4-ol | C₁₀H₁₅NOS | 197.30 | Thiophene-methyl | Sulfur atom increases polarizability; methylene linker reduces rigidity |

| 1-[1-(4-Ethylphenyl)-5-oxo-pyrrolidine-3-carbonyl]piperidine-4-carboxylic acid | C₁₉H₂₄N₂O₄ | 344.40 | Ethylphenyl, carboxylic acid | High molecular weight; carboxylic acid enhances solubility in polar media |

Physicochemical and Pharmacokinetic Considerations

- Solubility : The carboxylic acid derivative () exhibits higher aqueous solubility due to ionizable groups, whereas the target compound may require formulation optimization for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.